molecular formula C11H12ClFO3 B13672471 Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13672471
M. Wt: 246.66 g/mol
InChI Key: UTBDJPRCOCEBOZ-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzohydrazide is a derivative of 5-iodo-2-methylbenzoic acid (CAS 54811-38-0), where the carboxylic acid (-COOH) group is replaced by a hydrazide (-CONHNH2) moiety . Hydrazide derivatives are often explored for their antimicrobial, anticancer, or enzyme-inhibitory properties, though specific data for this compound requires further investigation.

Properties

Molecular Formula

C11H12ClFO3

Molecular Weight

246.66 g/mol

IUPAC Name

ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3

InChI Key

UTBDJPRCOCEBOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)Cl)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves a multi-step process starting from substituted aromatic precursors and ethyl ester derivatives. The key step is the formation of the hydroxypropanoate moiety through nucleophilic addition or aldol-type reactions involving ethyl esters and halogenated aromatic aldehydes or ketones.

  • The reaction conditions such as temperature, catalyst presence, solvent choice, and reagent stoichiometry critically influence the reaction efficiency and product purity.
  • Industrial scale synthesis may employ continuous flow processes to improve reaction control, throughput, and reproducibility.

Detailed Synthetic Procedure

Based on available data from chemical suppliers and patent literature, a representative preparation can be described as follows:

Step Reagents & Conditions Description
1 2-chloro-4-fluorobenzaldehyde + ethyl bromoacetate Initial condensation or alkylation to form ethyl 3-(2-chloro-4-fluorophenyl)-3-oxo-propanoate intermediate
2 Reduction (e.g., NaBH4 or catalytic hydrogenation) Conversion of keto group to hydroxy group yielding this compound
3 Purification Extraction with organic solvents (ethyl acetate), washing with aqueous acid/base (e.g., 10% HCl, sodium bicarbonate), drying over sodium sulfate, filtration, and concentration
  • Reaction temperatures are generally maintained between 20–70 °C, depending on the step.
  • Reaction times vary from several hours to overnight to ensure completion.
  • Use of catalysts such as bases (e.g., sodium acetate) or acids (e.g., BF3·OEt2) can facilitate condensation or aldol reactions.

Continuous Flow Synthesis

Recent advances include continuous flow microreactor techniques that allow precise control of reaction parameters and phase separations:

  • Stock solutions of amino esters and nitrites are prepared and introduced via syringe pumps into microfluidic mixers.
  • Organic and aqueous phases are separated in-line.
  • Subsequent mixing with aldehydes and bases under ultrasonic irradiation promotes efficient cascade aldol reactions.
  • The process yields hydroxy ester products with improved purity and scalability.

This method enhances safety, reproducibility, and throughput compared to batch reactions.

Data Table Summarizing Preparation Aspects

Parameter Description Typical Values / Notes
Molecular Formula C11H12ClFO3 Confirmed by supplier data
Molecular Weight 246.66 g/mol -
Key Starting Materials 2-chloro-4-fluorobenzaldehyde, ethyl bromoacetate Commercially available
Reaction Type Aldol condensation / nucleophilic substitution Multi-step synthesis
Catalysts Sodium acetate, BF3·OEt2, piperidine Base or acid catalysts depending on step
Solvents Xylene, ethyl acetate, toluene, dichloromethane Organic solvents for reaction and extraction
Reaction Temperature 20–70 °C Step-dependent
Reaction Time 3–20 hours Depending on step and scale
Purification Liquid-liquid extraction, drying, filtration Standard organic workup
Yield 40–60% Variable by method and scale
Advanced Techniques Continuous flow microreactors with ultrasonic irradiation Improved scalability and control

Analysis of Preparation Methods

  • Multi-step batch synthesis is well-established, relying on classical organic reactions such as aldol condensation and reduction. This approach is straightforward but may suffer from longer reaction times and batch-to-batch variability.
  • Continuous flow synthesis offers significant advantages in terms of reaction control, safety (especially for toxic intermediates), and scalability. The use of microfluidic devices and in-line phase separations minimizes manual handling and improves product consistency.
  • Catalyst choice and reaction conditions are crucial for maximizing yield and minimizing side reactions. Acidic catalysts favor condensation, while reducing agents or conditions are needed for hydroxy group formation.
  • Purification protocols involving aqueous acid/base washes and drying agents ensure removal of residual reagents and by-products, critical for obtaining analytically pure material.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate is a hydroxy ester compound that is of interest in medicinal chemistry because of its potential biological activities. The presence of chlorine and fluorine substituents enhances the compound's lipophilicity and reactivity, which may influence how it interacts with biological targets like enzymes and receptors.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology It is studied for its potential biological activity and interactions with enzymes.
  • Medicine It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
  • Industry It is utilized in the production of specialty chemicals and as a building block for various chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate.
  • Reduction The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. The major product formed is Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanol.
  • Substitution The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions. Various substituted phenyl derivatives are produced depending on the nucleophile used.

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Effects The compound's structure allows for modulation of inflammatory pathways, suggesting possible therapeutic applications in inflammatory diseases.
  • Anticancer Potential Initial investigations indicate that it may interact with cancer-related pathways, warranting further exploration into its anticancer properties.

The biological activity of this compound is believed to arise from its ability to bind to specific molecular targets. The halogen substituents enhance its binding affinity towards enzymes or receptors, influencing various biochemical pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-iodo-2-methylbenzohydrazide can be contextualized against related compounds, including halogenated aromatics, benzohydrazides, and nucleoside analogs. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of 5-Iodo-2-methylbenzohydrazide and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity/Use Key Properties
5-Iodo-2-methylbenzohydrazide* C8H8IN3O 277.08 g/mol -I (5-position), -CH3 (2-position), -CONHNH2 Hypothesized antimicrobial activity Derived from benzoic acid
5-Bromo-2-iodobenzoic acid C7H4BrIO2 342.91 g/mol -Br (5-position), -I (2-position), -COOH Intermediate in organic synthesis Dual halogenation enhances electrophilicity
(E)-4-Amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide C15H15N3O2 285.30 g/mol -NH2, -OH, -CH3, -CONHNH2 Potential bioactivity (drug design) Schiff base formation enhances metal chelation
5-Iodo-2-methoxybenzaldehyde C8H7IO2 262.05 g/mol -I (5-position), -OCH3 (2-position), -CHO Precursor for pharmaceuticals Methoxy group improves solubility
5-Iodo-2-pyrimidinone 2'-deoxyribonucleoside (IPdR) C9H11IN2O4 354.10 g/mol -I (5-position), pyrimidinone core Anti-HSV-2 activity via DNA synthesis inhibition Nucleoside analog targeting viral replication

Structural and Functional Comparisons

Halogenation Effects: The iodine atom in 5-iodo-2-methylbenzohydrazide increases molecular weight and lipophilicity compared to non-halogenated analogs. IPdR leverages iodine’s van der Waals radius to disrupt viral DNA replication, a mechanism distinct from benzohydrazides .

Substituent Influence on Bioactivity :

  • The hydrazide group (-CONHNH2) in 5-iodo-2-methylbenzohydrazide may enable chelation of metal ions or hydrogen bonding, similar to the Schiff base derivative in , which is tailored for bioactivity .
  • Methoxy (-OCH3) and aldehyde (-CHO) groups in 5-iodo-2-methoxybenzaldehyde improve solubility and synthetic versatility compared to methyl substituents .

Thermal and Solubility Properties :

  • 5-Iodo-2-methylbenzoic acid (precursor) has a higher melting point (179–185°C) than 5-iodo-2-methoxybenzaldehyde, likely due to stronger intermolecular hydrogen bonding in the carboxylic acid .

Biological Activity

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate is a hydroxy ester compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, specifically chlorine and fluorine, enhances the compound's lipophilicity and reactivity, which may influence its interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₄ClF O₃
  • Molecular Weight : Approximately 284.71 g/mol
  • Functional Groups : Hydroxy (-OH), Ester (–COO–), and Halogen substituents (Cl, F)

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Effects : The compound's structure allows for modulation of inflammatory pathways, suggesting possible therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Initial investigations indicate that it may interact with cancer-related pathways, warranting further exploration into its anticancer properties.

The biological activity of this compound is believed to arise from its ability to bind to specific molecular targets. The halogen substituents enhance its binding affinity towards enzymes or receptors, influencing various biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInteraction with cancer-related pathways

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against a range of bacterial strains. The compound was tested using standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Investigation into Anti-inflammatory Effects

In vitro assays were performed to assess the anti-inflammatory potential of the compound. Results indicated a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its possible use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via esterification or substitution reactions. A key approach involves reacting 2-chloro-4-fluorophenylmagnesium bromide with ethyl 3-oxopropanoate, followed by stereoselective reduction of the intermediate ketone using catalysts like NaBH₄ or LiAlH₄. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during Grignard additions .
  • Catalyst selection : Chiral catalysts (e.g., BINOL-derived ligands) improve enantiomeric excess in asymmetric reductions.
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on the hydroxy proton (δ 2.5–3.5 ppm, broad singlet) and ester carbonyl (δ 170–175 ppm in ¹³C). The 2-chloro-4-fluorophenyl group shows splitting patterns due to coupling between Cl and F substituents .
  • IR Spectroscopy : Confirm the hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z 260.6 (calculated) and fragmentation patterns reflecting loss of the ethyl ester group .

Q. How does the electronic nature of the 2-chloro-4-fluorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: The electron-withdrawing Cl and F groups meta to each other create a polarized aromatic ring, directing electrophilic substitution to the para position relative to the electron-donating hydroxy group. For nucleophilic reactions (e.g., ester hydrolysis), the substituents stabilize transition states via resonance, accelerating reactivity compared to non-halogenated analogs .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes (e.g., divergent yields or byproduct profiles) during the synthesis of this compound?

Methodological Answer:

  • Replication under controlled conditions : Standardize reagents (e.g., anhydrous solvents, freshly prepared Grignard reagents) to eliminate variability .
  • Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., over-reduced alcohols or dimerization products) .
  • Crystallographic validation : Resolve structural ambiguities via single-crystal X-ray diffraction using SHELXL for refinement .

Q. How can computational modeling (e.g., DFT calculations) be applied to predict the stereochemical outcomes or regioselectivity in reactions involving this compound?

Methodological Answer:

  • DFT-based transition-state modeling : Calculate activation energies for competing pathways (e.g., syn vs. anti addition in reductions) using Gaussian or ORCA software.
  • Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions between the hydroxy group and aromatic ring to explain regioselectivity .

Q. What crystallographic approaches (e.g., SHELX refinement) are suitable for determining the three-dimensional structure and hydrogen-bonding networks of this compound?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • SHELXL refinement : Apply twin refinement if crystal twinning is observed. The hydroxy group typically forms intermolecular hydrogen bonds with ester oxygens, stabilizing the lattice .
  • Hirshfeld surface analysis : Visualize Cl···F and O···H interactions to map supramolecular packing .

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